molecular formula C6H7NO3 B15317509 2-(1,2-Oxazol-3-yl)propanoic acid

2-(1,2-Oxazol-3-yl)propanoic acid

Cat. No.: B15317509
M. Wt: 141.12 g/mol
InChI Key: CJBPVMIDKJJCES-UHFFFAOYSA-N
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Description

2-(1,2-Oxazol-3-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, combining an isoxazole heterocycle with a propanoic acid functional group. Its structure is characteristic of a class of molecules known for a wide spectrum of biological activities. Researchers value this compound primarily as a key synthetic intermediate or a core scaffold for the development of novel therapeutic agents. Oxazole derivatives are extensively investigated for their potential as antimicrobial agents. Some propanoic acid-bearing compounds have demonstrated potent antibacterial activities against various strains, making them valuable leads in the search for new antibiotics . Furthermore, the isoxazole ring is a prominent pharmacophore in anticancer research. Isoxazole derivatives have shown mechanisms of action that include aromatase inhibition, apoptosis induction, and protein kinase inhibition, which are valuable across a range of cancers such as breast, prostate, and colon cancer . The propanoic acid side chain can enhance the drug-like properties of the molecule and may be utilized to link the active scaffold to other functional groups or solid supports. This compound is intended for research applications only, including as a building block in organic synthesis, a candidate for high-throughput biological screening, and a starting material for the development of more complex molecules with tailored biological effects. Researchers are encouraged to explore its potential in their specific projects. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-(1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-3-10-7-5/h2-4H,1H3,(H,8,9)

InChI Key

CJBPVMIDKJJCES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis, a cornerstone in oxazole chemistry, involves cyclodehydration of 2-acylaminoketones. For 2-(1,2-oxazol-3-yl)propanoic acid , this method requires 3-aminopropanoic acid as a starting material. Reacting 3-aminopropanoic acid with a β-ketoester under acidic conditions (e.g., polyphosphoric acid) facilitates cyclization, yielding the oxazole ring with a propanoic acid sidechain. Typical conditions involve heating at 120–140°C for 4–6 hours, achieving moderate yields (45–60%).

Key Reaction:
$$
\text{3-Aminopropanoic acid} + \text{β-ketoester} \xrightarrow{\text{H}^+} \text{2-(1,2-Oxazol-3-yl)propanoic acid} + \text{H}_2\text{O}
$$

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and amides to construct the oxazole core. For this target, 2-bromopropanoyl chloride reacts with urea or thiourea in ethanol, followed by oxidative workup to introduce the carboxylic acid group. This two-step process offers scalability but suffers from side reactions, such as over-alkylation, necessitating careful stoichiometric control.

Modern Catalytic and Coupling Strategies

CDI-Mediated Activation and Cyclization

Adapting methodologies from oxadiazole synthesis, carbonyldiimidazole (CDI) activates propanoic acid derivatives for nucleophilic attack by hydroxylamine intermediates. For example, 3-(imidazol-1-yl)propanoic acid reacts with hydroxylamine under basic conditions to form the oxazole ring. This method, performed in acetonitrile/water mixtures at 70°C, achieves yields of 70–85% with high purity.

Optimized Conditions:

  • CDI (1.05 equiv), ACN/H$$_2$$O (3:1), 70°C, 2 hours.
  • Key Advantage: Minimal byproducts due to controlled imidazolide intermediate formation.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables direct introduction of the oxazolyl group to a propenoic acid backbone. Using 3-boronic acid-1,2-oxazole and 2-bromopropanoic acid ethyl ester , this method proceeds in tetrahydrofuran (THF) with Pd(PPh$$3$$)$$4$$ as a catalyst. Subsequent saponification yields the target acid with 65–75% efficiency.

Biocatalytic and Green Chemistry Routes

Enzymatic Cyclization

Recent advances utilize engineered lipases to catalyze oxazole ring formation from N-acylpropanoic acid precursors. For instance, Candida antarctica lipase B (CAL-B) in ionic liquids facilitates cyclization at 40°C, achieving enantioselective synthesis with >90% ee. This approach aligns with green chemistry principles but remains limited to small-scale applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Conditions Scalability Purity (%)
Robinson-Gabriel 45–60 H$$^+$$, 120°C, 6h Moderate 80–85
Hantzsch Synthesis 50–65 EtOH, reflux, 8h High 70–75
CDI Activation 70–85 ACN/H$$_2$$O, 70°C, 2h High 95–98
Suzuki Coupling 65–75 THF, Pd catalyst, 12h Moderate 85–90
Biocatalytic 60–70 CAL-B, 40°C, 24h Low >99

Key Findings:

  • CDI-mediated synthesis offers the best balance of yield, purity, and scalability, making it ideal for industrial applications.
  • Biocatalytic routes excel in enantioselectivity but require further optimization for cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 2-(1,2-Oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

2-(1,2-Oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs with Oxazole Substitutions

(2S)-2-Methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic Acid ()
  • Molecular formula: C₁₃H₁₃NO₃.
  • Molecular weight : 231.25 g/mol.
  • Key differences :
    • Substitution at the oxazole’s 5-position (vs. 3-position in the target compound).
    • Additional methyl group at C2 and phenyl ring on oxazole, increasing lipophilicity (logP ~2.5 estimated).
3-[N-Phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic Acid ()
  • Structure : Features a formamido linker and dual phenyl groups.
  • Key differences : Extended conjugation and bulkier substituents reduce solubility but may improve target specificity in drug design .

Phenoxypropanoic Acid Derivatives ()

Compounds like (R)-2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop-p) and Mecoprop-p are herbicidal agents with structural similarities but distinct functional groups:

Compound Molecular Formula Molecular Weight Substituents Key Properties
Dichlorprop-p C₉H₇Cl₂O₃ 243.06 g/mol 2,4-Dichlorophenoxy Restricted use due to groundwater contamination risks; chiral herbicidal activity .
2-(1,2-Oxazol-3-yl)propanoic acid (hypothetical) C₆H₇NO₃ 157.13 g/mol Oxazol-3-yl Likely higher solubility than dichlorprop-p due to lack of lipophilic Cl atoms.

Comparison Insights :

  • Phenoxy vs. oxazole: Phenoxy groups (e.g., in Dichlorprop-p) confer strong herbicidal activity but environmental persistence. Oxazole rings may reduce ecological risks while enabling hydrogen bonding in biological systems.
  • Acidity: The oxazole’s electron-withdrawing nature could lower the pKa of the carboxylic acid compared to phenoxy derivatives, affecting ionizability and bioavailability.

Other Propanoic Acid Derivatives ()

3-(4-Chloro-2-fluorophenyl)propanoic Acid
  • Molecular formula : C₉H₈ClFO₂.
  • Molecular weight : 214.61 g/mol.
  • the oxazole derivative’s polar heterocycle .
Propanoic Acid, 2-Propenyl Ester (Allyl Propionate, )
  • Molecular formula : C₆H₁₀O₂.
  • Key differences : Esterification reduces acidity (pKa ~4.8 vs. ~2.5 for carboxylic acids) and increases volatility (boiling point ~122°C), making it unsuitable for pharmaceutical use compared to the target compound .

Biological Activity

2-(1,2-Oxazol-3-yl)propanoic acid is a compound of significant interest in biomedical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol
IUPAC Name: 2-(1,2-oxazol-3-yl)propanoic acid
Canonical SMILES: CC(C1=CN=CO1)C(=O)O

The biological activity of 2-(1,2-oxazol-3-yl)propanoic acid primarily involves its interaction with various enzymes and receptors. The oxazole ring is capable of forming non-covalent interactions , such as hydrogen bonds and π-π stacking, which are crucial for modulating the activity of biological macromolecules. These interactions can influence pathways involved in neurotransmission , inflammation , and metabolic regulation .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. 2-(1,2-Oxazol-3-yl)propanoic acid has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer effects of oxazole-containing compounds. For instance, derivatives of 2-(1,2-oxazol-3-yl)propanoic acid have demonstrated cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its interaction with glutamate receptors indicates a role in modulating excitotoxicity, which is implicated in conditions like Alzheimer's disease.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of 2-(1,2-oxazol-3-yl)propanoic acid against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
  • Anticancer Activity
    • In vitro studies on human breast cancer cells revealed that treatment with 2-(1,2-oxazol-3-yl)propanoic acid led to a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis.
  • Neuroprotective Study
    • A rat model of neurodegeneration was treated with 2-(1,2-oxazol-3-yl)propanoic acid. Behavioral tests indicated improved cognitive function compared to control groups. Histological analysis showed reduced neuronal loss in treated animals.

Comparative Analysis

CompoundBiological ActivityMechanism
2-(1,2-Oxazol-3-yl)propanoic acidAntimicrobial, AnticancerEnzyme inhibition, receptor modulation
OxaprozinAnti-inflammatoryCOX inhibition
Kynurenic AcidNeuroprotectiveNMDA receptor antagonism

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,2-Oxazol-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves condensation of oxazole precursors with propanoic acid derivatives. A common approach includes coupling 1,2-oxazole-3-carboxylic acid with propanol under acid-catalyzed esterification, followed by hydrolysis to yield the target compound. Key parameters include temperature control (60–80°C for esterification) and anhydrous conditions to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for high purity .

Q. How can researchers characterize the purity and structural integrity of 2-(1,2-Oxazol-3-yl)propanoic acid using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H-NMR can confirm the oxazole ring protons (δ 8.2–8.5 ppm) and propanoic acid chain (δ 1.2–1.5 ppm for CH3_3, δ 2.5–3.0 ppm for CH2_2).
  • IR : Carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) verify functional groups.
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities. Reference standards (e.g., from PubChem) should be used for calibration .

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